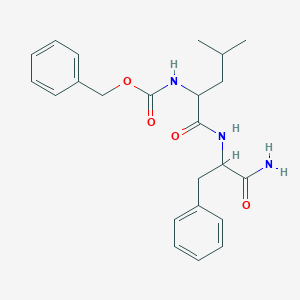
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl--D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose is a complex carbohydrate derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using benzylidene and benzyl groups.
Glycosylation: The protected mannose is then glycosylated with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl chloride under the presence of a Lewis acid catalyst.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Hydrolysis: Removal of acetyl groups to yield the free hydroxyl form.
Oxidation: Introduction of carboxyl or aldehyde groups.
Substitution: Replacement of benzyl groups with other functional groups.
科学的研究の応用
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of glycopeptides and glycoproteins, which are important in drug development.
Biochemistry: Studied for its role in cell signaling and recognition processes.
Industrial Applications: Used in the production of complex carbohydrates for various industrial processes.
作用機序
The mechanism of action of 2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose involves its interaction with specific enzymes and receptors in biological systems. The compound can mimic natural carbohydrates, allowing it to bind to carbohydrate-binding proteins and influence cellular processes such as cell adhesion, signaling, and immune response.
類似化合物との比較
Similar Compounds
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl chloride
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl azide
Uniqueness
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose is unique due to its specific structural features, such as the presence of both benzyl and benzylidene protecting groups, which provide stability and specificity in its interactions. This makes it particularly useful in the synthesis of complex glycopeptides and glycoproteins.
特性
分子式 |
C41H47NO14 |
|---|---|
分子量 |
777.8 g/mol |
IUPAC名 |
[5-acetamido-3,4-diacetyloxy-6-[[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H47NO14/c1-24(43)42-33-36(52-27(4)46)34(51-26(3)45)31(22-47-25(2)44)53-40(33)56-38-37(48-20-28-14-8-5-9-15-28)35-32(23-50-39(55-35)30-18-12-7-13-19-30)54-41(38)49-21-29-16-10-6-11-17-29/h5-19,31-41H,20-23H2,1-4H3,(H,42,43) |
InChIキー |
OCFLKKJTMHTQPP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


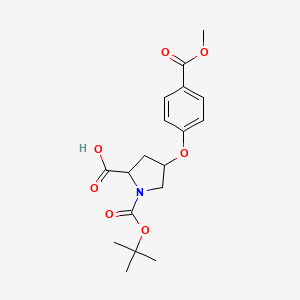
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)

![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
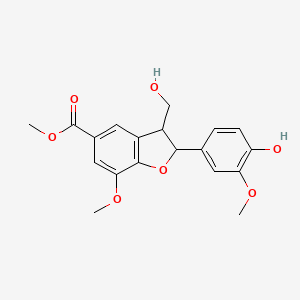
![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)
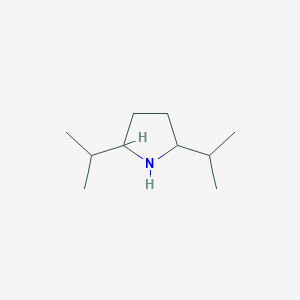

![1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)
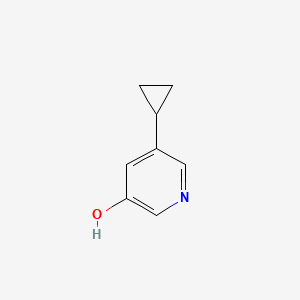
![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
